Estriol acetate benzoate

Description

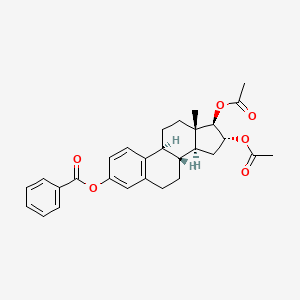

Structure

3D Structure

Properties

CAS No. |

2508-47-6 |

|---|---|

Molecular Formula |

C29H32O6 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,16R,17R)-16,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |

InChI |

InChI=1S/C29H32O6/c1-17(30)33-26-16-25-24-11-9-20-15-21(35-28(32)19-7-5-4-6-8-19)10-12-22(20)23(24)13-14-29(25,3)27(26)34-18(2)31/h4-8,10,12,15,23-27H,9,11,13-14,16H2,1-3H3/t23-,24-,25+,26-,27+,29+/m1/s1 |

InChI Key |

VQHGRIUWSVCJPX-HSZAMCLRSA-N |

SMILES |

CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)C)C)C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)C)C)C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)C)C)C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Estriol Acetate Benzoate

Advanced Synthetic Routes for Estriol (B74026) Acetate (B1210297) Benzoate (B1203000) and Analogues

The synthesis of estriol acetate benzoate is a multi-step process that begins with the estriol molecule and introduces acetate and benzoate groups at specific hydroxyl positions. This requires careful control of reaction conditions to achieve the desired product.

Esterification Techniques for Estriol at Specific Hydroxyl Positions

Estriol possesses three hydroxyl (-OH) groups at the C3, C16α, and C17β positions. nih.gov The reactivity of these hydroxyl groups differs, allowing for selective esterification. The C17β-hydroxyl group is sterically hindered by the C-18 methyl group, making its esterification more challenging compared to the C16α-hydroxyl. nih.govoup.com

Enzymatic and chemical methods can be employed for esterification. For instance, lecithin:cholesterol acyltransferase (LCAT) has been shown to preferentially esterify the 17β-hydroxyl group of estriol, albeit at a slow rate. nih.govoup.com In contrast, tissue acyl-coenzyme A:acyltransferase can esterify both the C16α and C17β hydroxyls. nih.gov Chemical methods, often employing acid anhydrides or acid chlorides in the presence of a catalyst, provide an alternative route for esterification. google.comwho.int The choice of solvent and catalyst can influence the regioselectivity of the reaction, determining which hydroxyl group is esterified.

Biological esterification of estriol with fatty acids has also been observed, leading to a mixture of C-16α and C-17β esters. nih.gov High-performance liquid chromatography (HPLC) can be used to separate these monoesters, and saponification can convert them back to estriol. nih.gov

Strategic Introduction of Acetate and Benzoate Moieties

The synthesis of this compound involves the sequential or simultaneous introduction of an acetate group and a benzoate group. Estradiol (B170435) benzoate, a related compound, is synthesized by reacting estradiol with benzoyl chloride. wikipedia.orgchemicalbook.com A similar principle applies to the synthesis of estriol benzoate derivatives.

The process often involves protecting certain hydroxyl groups while others are being esterified. For example, to introduce a benzoate group at the C3 position and an acetate at C17, the C16α hydroxyl group might first be protected. Following the introduction of the desired esters, the protecting group is removed. The use of reagents like acetic anhydride (B1165640) in the presence of a Lewis acid, such as boron trifluoride etherate, can allow for the selective acetylation of alcoholic hydroxyl groups over phenolic ones. jst.go.jp

The order of introduction of the acetate and benzoate groups can also be varied to optimize the synthesis. For instance, creating an enol acetate can be a step in the synthesis of estriol itself, which can then be further derivatized. acs.org

Precursor Chemistry and Stereoselective Synthesis Considerations

The synthesis of estriol and its analogs often starts from more readily available steroid precursors like estrone (B1671321) or 19-nortestosterone. wikipedia.orgresearchgate.netnih.gov The conversion of these precursors to estriol requires stereoselective reactions to ensure the correct spatial arrangement of the hydroxyl groups at the C16 and C17 positions. For example, a new synthesis of estriol has been developed from steroid ring D epoxides of enol acetates. acs.org

The stereochemistry of the final product is crucial. Different synthetic routes have been explored to prepare specific stereoisomers of estradiol derivatives, which can serve as key starting materials for more complex molecules. researchgate.net The choice of reagents and reaction conditions plays a critical role in controlling the stereochemical outcome of the synthesis.

Spectroscopic and Chromatographic Methods in Synthesis Verification (Focus on Methodology)

Once synthesized, the structure and purity of this compound must be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules like this compound. nih.gov By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms and the stereochemistry of the molecule can be elucidated. nih.govnih.gov

For instance, in the ¹H NMR spectrum of an estradiol derivative, specific protons, such as those on the aromatic A-ring and the C18-methyl group, will have characteristic chemical shifts. nih.gov The attachment of acetate and benzoate groups will cause predictable shifts in the signals of nearby protons, confirming their location on the steroid backbone. Advanced 2D NMR techniques can further help in assigning the complex spectra of steroids. researchgate.netmdpi.com

Table 1: Representative ¹H NMR Data for an Estradiol Derivative nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| C₁₈-CH₃ | 0.84 | s |

| OCOCH₃ | 2.03 | s |

| C₆-CH₂ | 2.77–2.79 | m |

| C₁₇-H | 4.66 | t |

| C₄-H | 6.55 | s |

| C₂-H | 6.60 | d |

| C₁-H | 7.09 | d |

| C₃-OH | 7.87 | br s |

s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation patterns. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of steroids and their derivatives. nih.govnih.govacs.org

For analysis, the steroid is often derivatized to improve its volatility and ionization efficiency. nih.govnih.govcore.ac.uk For example, trimethylsilyl (B98337) (TMSi) derivatives of estrogens can be analyzed by GC-MS, where the molecular ion peak confirms the molecular weight of the derivative. nih.gov In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting pattern of fragment ions provides detailed structural information that can confirm the identity of the compound. nih.govacs.org High-resolution mass spectrometry can be used to determine the exact elemental composition of the fragment ions. nih.gov

Table 2: GC-MS Data for TMSi Derivatives of Estrogens nih.gov

| Compound | Derivative | Molecular Ion (m/e) |

| Estrone (E1) | TMSi | 342 |

| Estradiol (E2) | TMSi | 416 |

| Estriol (E3) | TMSi | 504 |

Chromatographic Purity Assessment (e.g., HPLC, GC)

The purity of estrogen esters, including this compound, is critical for ensuring product quality and consistency. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for this purpose, providing robust methods for separating the main compound from any impurities, including starting materials, by-products, or degradation products. While specific validated methods for this compound are not extensively detailed in publicly available literature, the analytical approaches would be based on established methods for its parent compound, estriol, and other related steroidal esters. iarc.frnih.gov

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of steroid hormones due to its high resolution and sensitivity. researchgate.net Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For estriol and similar compounds, C8 or C18 columns are frequently utilized. researchgate.net Separation is typically achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and/or methanol (B129727) with water, sometimes with additives like trifluoroacetic acid to improve peak shape. researchgate.netaustinpublishinggroup.com Detection is often performed using an ultraviolet (UV) detector, as the aromatic A-ring of the estrogen structure provides chromophores that absorb light in the UV range. researchgate.netresearchgate.net

Research on related estrogens provides a clear framework for the conditions that would be adapted for this compound. For instance, a method for determining estriol, estradiol, estrone, and progesterone (B1679170) in cosmetic products utilized a C8 column with a gradient elution of acetonitrile and water, with UV detection at 230 nm. researchgate.net Another study optimized an HPLC method for estriol using a mobile phase of water containing 0.1% trifluoroacetic acid and methanol (40:60, v/v), which allowed for a short retention time of 3.60 minutes. austinpublishinggroup.com

The following table summarizes typical HPLC conditions used for the analysis of the parent compound, estriol, which would serve as a starting point for developing a method for this compound.

Table 1: Examples of HPLC Conditions for Estriol Analysis

| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Retention Time (Estriol) | Reference |

|---|---|---|---|---|---|---|

| Estriol, Estradiol, Estrone, Progesterone | Agilent Zorbax Eclipse XDB C8 (5 µm, 250 mm x 4.6 mm) | Linear gradient from 30% Acetonitrile / 70% Water to 80% Acetonitrile / 20% Water | 1.0 mL/min | UV at 230 nm | Not specified | researchgate.net |

| Estriol, Testosterone, Estradiol-17 beta, Estrone, Progesterone | Not specified | 50% Acetonitrile in Water (Isocratic) | Not specified | UV at 214 nm | 2.5 min | researchgate.net |

Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector, is another powerful tool for purity assessment. Due to the low volatility of steroids, a derivatization step is typically required before GC analysis. austinpublishinggroup.comtcichemicals.com This process replaces active hydrogen atoms with less polar groups, such as trimethylsilyl (TMS) groups, to increase the compound's volatility and thermal stability. A common derivatizing agent for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). austinpublishinggroup.comwur.nl

In a study developing a GC-MS method for estriol in pharmaceutical tablets, the sample was derivatized with MSTFA to form the estriol-tri-TMS ether. austinpublishinggroup.com The analysis was then performed on a gas chromatograph equipped with a mass selective detector. Such a method provides high specificity and can be used to identify and quantify trace-level impurities. The United States Pharmacopeia also notes that GC with flame ionization detection can be used for establishing the purity of conjugated estrogens. iarc.frnih.gov

The table below outlines the conditions used in a validated GC-MS method for estriol analysis following derivatization.

Table 2: GC-MS Conditions for Derivatized Estriol Analysis

| Parameter | Condition |

|---|---|

| Sample Preparation | |

| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Chromatography | |

| Instrument | Agilent 6890N Gas Chromatography system |

| Column | Not specified in abstract |

| Detection | |

| Detector | Mass Spectrometry (MS) |

| Retention Time | ~6.82 min for estriol-tri-TMS |

| Validation | |

| Linearity Range | 12.5 - 500 ng/mL |

| Limit of Quantitation (LOQ) | 12.5 ng/mL |

Data sourced from a study on estriol determination in pharmaceutical preparations. austinpublishinggroup.com

In addition to HPLC and GC, Thin-Layer Chromatography (TLC) is also specified in various pharmacopoeias as a method for assaying the purity of estrogens like estriol and estradiol benzoate. iarc.frnihs.go.jpnihs.go.jp TLC can be used as a simple, cost-effective method to check for the presence of other steroids or impurities by comparing the sample spots to a reference standard. nihs.go.jpnihs.go.jp

Molecular and Cellular Mechanisms of Action of Estriol Acetate Benzoate

Investigation of Intracellular Signaling Cascades Modulated by Estriol (B74026) Acetate (B1210297) Benzoate (B1203000) (Cell-based Models)

The biological effects of estriol, released from estriol acetate benzoate, are transduced through the modulation of complex intracellular signaling networks. These can be broadly categorized into genomic pathways, which involve the regulation of gene expression, and non-genomic pathways, which trigger rapid, membrane-initiated events.

The classical mechanism of estrogen action is genomic, involving the regulation of target gene transcription. nih.gov Upon entering a target cell, estriol binds to and activates ERα or ERβ. This ligand-receptor complex then dimerizes and translocates to the nucleus, where it can directly bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes to modulate their expression. nih.govgenome.jp Alternatively, the ER complex can regulate gene expression indirectly by interacting with other DNA-binding transcription factors, such as AP-1 or Sp1. drugbank.com

The specific genes regulated by estriol depend on the cell type, the relative expression of ERα and ERβ, and the availability of various co-activator and co-repressor proteins. nih.gov ERα and ERβ can regulate different sets of genes and may even have opposing effects on the expression of the same gene. nih.govnih.gov For instance, in certain cell lines, ERα activation may promote transcription while ERβ activation represses it. nih.gov Studies using estradiol (B170435) benzoate have demonstrated the ability to modulate the gene expression of enzymes involved in catecholamine biosynthesis, such as tyrosine hydroxylase (TH), in a tissue-specific manner. nih.gov Microarray studies on human endometrial stromal cells treated with β-estradiol have identified numerous regulated genes involved in cell growth, signal transduction, and metabolism, illustrating the broad transcriptional impact of estrogen receptor activation. mdpi.com

In addition to genomic regulation, the active metabolite estriol can initiate rapid non-genomic signaling cascades. nih.gov These effects are too swift to be explained by transcription and protein synthesis and are typically initiated by a subpopulation of estrogen receptors located at the plasma membrane (mERs). genome.jpnih.gov

These membrane-associated receptors can include isoforms of ERα and ERβ, as well as the G protein-coupled estrogen receptor (GPER). nih.gov Upon estriol binding, these mERs can rapidly activate various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK), phosphatidylinositol 3-kinase (PI3K)/Akt, and protein kinase A (PKA) cascades. frontiersin.orgnih.govdrugbank.com These pathways can, in turn, phosphorylate a variety of proteins and transcription factors, influencing cellular processes like cell survival, proliferation, and excitability, and can also indirectly affect gene expression. nih.govnih.gov

A key feature of estriol's signaling profile is its distinct action at the GPER. While estradiol is an agonist of GPER, estriol acts as an antagonist at this receptor at higher concentrations. wikipedia.org Therefore, the sustained release of estriol from the this compound prodrug would be expected to continuously engage these non-genomic pathways in a manner characteristic of estriol, potentially leading to different long-term cellular outcomes compared to estradiol, which would activate GPER.

Gene Expression Regulation in Target Cell Lines (in vitro)

Structure-Activity Relationship (SAR) Studies of this compound and Related Esters

The pharmacological profile of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies, which explore how the molecular structure of a compound influences its biological activity, are crucial for understanding its mechanism of action and therapeutic potential. These studies often involve comparing the parent molecule to its derivatives to elucidate the contributions of different functional groups.

Influence of Acetate and Benzoate Moieties on Pharmacological Activity

This compound is an ester of estriol, meaning it is a prodrug that is converted into the active hormone, estriol, in the body. The addition of acetate and benzoate groups to the estriol molecule significantly alters its pharmacokinetic properties, primarily by increasing its lipophilicity. This modification is a common strategy to prolong the duration of action of steroid hormones.

The acetate and benzoate moieties render the estriol molecule more fat-soluble, which affects its absorption, distribution, metabolism, and excretion. When administered, particularly via intramuscular injection, the more lipophilic this compound forms a depot in the fatty tissue from which it is slowly released into the bloodstream. Esterases in the blood and tissues then cleave off the acetate and benzoate groups, liberating the active estriol molecule to interact with estrogen receptors.

The rate of this cleavage and the subsequent release of estriol determine the duration and intensity of the estrogenic effect. In general, esterification of estrogens like estradiol with moieties such as benzoate leads to a prolonged duration of action compared to the unesterified hormone. nih.govwikipedia.org For instance, studies on estradiol esters have shown that the benzoate ester has a shorter duration of elevated estrogen levels (4-5 days) compared to valerate (B167501) (7-8 days) and cypionate (approximately 11 days). nih.gov This suggests that the nature of the esterifying group plays a significant role in the pharmacokinetic profile. The presence of both acetate and benzoate groups in this compound would similarly influence its release and duration of action, contributing to a sustained estrogenic effect.

The core principle of this pharmacological strategy is that the esterified form of the hormone is essentially inactive, having a very low affinity for the estrogen receptor. wikipedia.orgwikipedia.org The biological activity is exerted only after the ester groups are removed, and the parent hormone is released. wikipedia.orgdrugbank.com

Comparative SAR with Other Estriol and Estradiol Derivatives

To fully appreciate the structure-activity relationship of this compound, it is informative to compare it with other related estrogen esters. The primary estrogens—estradiol, estrone (B1671321), and estriol—can all be esterified to modify their therapeutic properties. youtube.com

Estradiol, being the most potent of the endogenous estrogens, is frequently used as a benchmark. drugbank.com Like estriol, estradiol's oral bioavailability is low due to extensive first-pass metabolism in the liver. wikipedia.org Esterification of estradiol at the C3 or C17 position (or both) enhances its lipophilicity and prolongs its action. Common estradiol esters include estradiol benzoate, estradiol cypionate, and estradiol valerate. nih.gov

Comparative studies of estradiol esters have revealed that the size and nature of the ester group directly impact the pharmacokinetic profile. iiab.me For example, a single intramuscular injection of 5 mg of estradiol benzoate results in peak estradiol levels at approximately 2 days, with a duration of action of about 4-5 days. nih.goviiab.me In contrast, estradiol cypionate, which has a larger ester group, peaks later (around 4 days) and has a longer duration of action (approximately 11 days). nih.gov

Estriol itself is a less potent estrogen than estradiol. wikipedia.org Its derivatives, including this compound, are designed to provide a sustained release of this less potent estrogen. The rationale for using an estriol ester often relates to seeking a different profile of estrogenic activity, potentially with a different balance of effects on various tissues compared to estradiol.

The addition of acetate groups, as seen in other estrogen esters like estradiol acetate, also contributes to modifying the activity profile. While specific comparative pharmacokinetic data for this compound against other estriol esters is limited in the provided search results, the principles derived from estradiol esters are generally applicable. The combination of both acetate and benzoate moieties on the estriol molecule is a deliberate chemical modification aimed at achieving a specific pharmacokinetic profile, balancing the rate of release and duration of action.

Interactive Data Table: Comparative Pharmacokinetics of Estradiol Esters

The following table provides a summary of pharmacokinetic parameters for different estradiol esters, illustrating the influence of the ester moiety on the drug's behavior in the body.

| Ester | Peak Levels (Time to Peak) | Duration of Action |

| Estradiol Benzoate | ~2 days nih.goviiab.me | 4-5 days nih.goviiab.me |

| Estradiol Valerate | ~2 days nih.gov | 7-8 days nih.gov |

| Estradiol Cypionate | ~4 days nih.gov | ~11 days nih.gov |

This table is based on data from studies on estradiol esters and is provided for comparative purposes to understand the principles of estrogen ester pharmacokinetics.

Preclinical Pharmacokinetic and Metabolic Research of Estriol Acetate Benzoate

Absorption and Distribution Studies in Animal Models (Methodological Focus)

Preclinical investigations into the absorption and distribution of estriol (B74026) acetate (B1210297) benzoate (B1203000) in animal models employ a variety of established methodologies to characterize its pharmacokinetic profile. These studies are fundamental to understanding how the compound is taken up by the body and where it subsequently travels.

A common approach involves administering the compound to animal models, such as rats or dogs, via different routes, including oral, intravenous, and subcutaneous injection. nih.govnih.gov Following administration, blood samples are collected at predetermined time points. To accurately measure the concentration of the parent compound and its metabolites in these biological samples, sensitive analytical techniques are required. A widely used method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). mednexus.org This technique allows for the precise quantification of the analytes in plasma. mednexus.orgtandfonline.com

To prepare the plasma samples for analysis, a protein precipitation step is often employed. This typically involves adding a solvent like acetonitrile (B52724) to the plasma, which causes the proteins to clump together and precipitate out of the solution. tandfonline.com After centrifugation to remove the precipitated proteins, the resulting supernatant, which contains the compound of interest, can be further processed and injected into the UPLC-MS/MS system. tandfonline.com

In some study designs, particularly for steroid hormones, tissue distribution is also a key area of investigation. This involves measuring the concentration of the compound and its metabolites in various organs and tissues, such as the liver, hypothalamus, and reproductive organs. nih.govmdpi.com This provides insight into where the compound exerts its effects. For instance, studies have measured estradiol (B170435) levels in homogenized hypothalamic tissue to understand its local effects. nih.gov

Furthermore, in vitro models can complement these in vivo studies. For example, the In Vitro Permeation Test (IVPT) can be used to assess the percutaneous absorption of topical formulations through skin samples from animal models or humans. This method helps in evaluating how different formulations might influence the rate and extent of drug absorption through the skin.

Biotransformation Pathways of Estriol Acetate Benzoate

The biotransformation of this compound is a critical aspect of its preclinical pharmacokinetic profile, dictating the ultimate fate and activity of the compound within the body. As a prodrug ester, it undergoes a series of metabolic conversions to become active.

This compound is designed as a prodrug, and its initial and most crucial metabolic step is hydrolysis by esterase enzymes. These enzymes are ubiquitous throughout the body, found in plasma, the liver, and other tissues. researchgate.net In vitro studies using human breast cancer cell lines, such as MCF-7, have demonstrated the presence of estrogen-sensitive carboxyl esterases capable of hydrolyzing estradiol esters. nih.gov While these studies focused on estradiol esters, the principle of esterase-mediated hydrolysis is directly applicable to this compound.

Animal studies have further elucidated the role of esterases in the metabolism of steroid esters. For example, research on other estradiol esters has shown that they are readily hydrolyzed in vivo. nih.gov The rate of this hydrolysis can vary between species, with some studies indicating that hydrolysis is significantly faster in rodent plasma compared to human plasma. researchgate.net This highlights the importance of considering interspecies differences when extrapolating preclinical data. The enzymatic hydrolysis of the acetate and benzoate esters from the estriol backbone is the primary activation step, releasing the active hormone, estriol.

Following the esterase-mediated hydrolysis of this compound, the primary metabolites are estriol and benzoic acid. wikigenes.org Estriol is the pharmacologically active component, an estrogen that can then exert its effects on target tissues. wikipedia.org Benzoic acid, the other product of hydrolysis, is further metabolized in the body. wikigenes.org

Once estriol is liberated, it undergoes further metabolism along the known pathways for endogenous estrogens. wikipedia.orgdrugbank.com The main metabolites of estriol are estrogen conjugates, which include estriol sulfates and estriol glucuronides. wikipedia.org These conjugation reactions, primarily occurring in the liver, increase the water solubility of estriol, facilitating its excretion from the body. drugbank.comfda.gov Minor metabolites, such as 16α-hydroxyestrone, can also be formed. wikipedia.org

The identification and characterization of these metabolites are typically carried out using advanced analytical techniques like mass spectrometry, often coupled with chromatography. mednexus.orgtandfonline.com These methods allow for the separation and identification of the various metabolic products in biological samples such as plasma and urine.

The liver is the principal site of drug metabolism, and this holds true for this compound and its primary metabolite, estriol. mdpi.comdrugbank.com In the liver, both phase I (oxidation) and phase II (conjugation) metabolic reactions occur. fda.govwikipedia.org For estriol, the key hepatic metabolic pathways involve conjugation with glucuronic acid and sulfate (B86663) to form water-soluble metabolites that can be readily excreted. wikipedia.orgdrugbank.com Studies in rats have shown that the liver plays a significant role in the metabolism of estradiol benzoate, affecting lipid metabolism within the liver itself. oup.com

However, metabolism is not confined to the liver. Extra-hepatic tissues also contribute significantly to the biotransformation of estrogens and their esters. bahrainmedicalbulletin.com The intestines, for instance, are known to have substantial metabolic activity, contributing to the first-pass metabolism of orally administered drugs. bahrainmedicalbulletin.com The intestinal mucosa contains esterases that can hydrolyze prodrugs like this compound. Furthermore, the skin also possesses esterase activity, which is relevant for topically administered formulations. Other tissues, including the placenta and lungs, have also been shown to have drug-metabolizing capabilities. bahrainmedicalbulletin.com

Identification and Characterization of Metabolites (e.g., Estriol, Benzoic Acid)

Excretion Mechanisms in Preclinical Models (Conceptual)

The excretion of this compound and its metabolites from the body in preclinical models follows the general principles of steroid hormone elimination. After the initial hydrolysis of the parent compound, the resulting estriol is metabolized, primarily in the liver, into more water-soluble conjugates. wikipedia.orgdrugbank.com

These conjugated metabolites, such as estriol glucuronide and estriol sulfate, are then transported into the bloodstream and subsequently filtered by the kidneys for excretion in the urine. wikipedia.orgdrugbank.com This is the major route of elimination for estrogens and their metabolites. wikipedia.org Studies on estriol show that over 95% of it is excreted in the urine as conjugates. wikipedia.org A smaller portion of the metabolites may be excreted into the bile and eliminated through the feces. wikipedia.org This process can sometimes involve enterohepatic recirculation, where metabolites secreted in the bile are reabsorbed from the intestine back into the bloodstream, potentially prolonging their presence in the body. fda.gov

The benzoic acid moiety, released during the initial hydrolysis, is also metabolized and excreted. The specific pathways for its elimination would follow those known for benzoic acid.

Comparative Pharmacokinetic Profiles of Estriol Esters in Animal Studies

Studies in animal models have compared the pharmacokinetic profiles of various estrogen esters to understand how different ester modifications affect their absorption, distribution, metabolism, and excretion. A key finding is that esterification generally prolongs the duration of action of the parent estrogen compared to when the unesterified hormone is administered.

For instance, when comparing different estradiol esters administered via intramuscular injection, estradiol benzoate was found to have a shorter duration of action (approximately 4 to 5 days) compared to estradiol valerate (B167501) (7 to 8 days) and estradiol cypionate (11 days). wikipedia.org This is attributed to the different rates at which the ester bond is hydrolyzed, releasing the active estradiol.

The table below, derived from a study in rats, illustrates the pharmacokinetic parameters of estriol following intramuscular injection, which provides a baseline for understanding how the parent compound behaves once liberated from its ester form. mednexus.org

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 82.92 ± 22.83 |

| Tmax (h) | 0.65 ± 0.34 |

| AUC0-t (h·ng/mL) | 369 ± 74 |

| T1/2 (h) | 3.02 ± 0.68 |

| Data from sham-irradiated male rats after intramuscular injection of 2.7 mg/kg Estriol. mednexus.org |

This data indicates that once estriol is bioavailable, it reaches its maximum concentration relatively quickly and has a half-life of approximately 3 hours in rats. mednexus.org The ester form, this compound, would be expected to have a different profile, likely with a delayed Tmax and a prolonged apparent half-life due to the time required for its hydrolysis to the active estriol.

Preclinical Research Applications and in Vivo / in Vitro Models

Utilization of In Vitro Cell Line Models for Estriol (B74026) Acetate (B1210297) Benzoate (B1203000) Research

Cell line models are indispensable tools for dissecting the molecular mechanisms of estrogen action in a controlled environment. They allow for detailed investigation of cellular proliferation, apoptosis, and the underlying genetic and protein expression changes.

The MCF-7 human breast adenocarcinoma cell line, which is estrogen receptor (ER)-positive, is a cornerstone model for studying the effects of estrogenic compounds on cancer cells. Research reveals a dual role for estrogens, capable of inducing both cell growth and programmed cell death (apoptosis), depending on the cellular context.

Studies on estriol (E3) demonstrate that it stimulates the growth of wild-type MCF-7 cells, although it is less potent than estradiol (B170435) (E2). nih.gov While low concentrations of E3 may not trigger proliferation, higher concentrations significantly increase the number of dividing cells. nih.gov

Conversely, in MCF-7 cells that have been adapted to long-term estrogen deprivation (LTED models), which mimic clinical resistance to hormone therapies, estrogens like E3 can paradoxically induce apoptosis. nih.govnih.gov This pro-apoptotic effect is dose-dependent and appears to involve both caspase-dependent and independent signaling pathways. nih.gov The mechanisms driving this switch from a proliferative to an apoptotic response are complex, involving factors such as oxidative stress, activation of the unfolded protein response (UPR), and modulation of tumor necrosis factor (TNF) family members. nih.govfrontiersin.org

Table 1: Effects of Estriol (E3) on MCF-7 Cell Lines

| Cell Line Model | E3 Concentration | Primary Response | Key Findings |

|---|---|---|---|

| Wild-Type MCF-7 | Higher Concentrations (e.g., 10⁻¹¹ to 10⁻⁸ M) | Proliferation | Stimulates cell growth, but is less potent than estradiol (E2). nih.gov |

| Wild-Type MCF-7 | Low Concentrations (e.g., 10⁻¹⁴ M) | No significant proliferation | A threshold concentration is required to initiate a proliferative response. nih.gov |

The biological effects of estrogens are mediated through their interaction with estrogen receptors ERα and ERβ, which are ligand-activated transcription factors. mdpi.com Upon binding, these receptors modulate the expression of a vast array of target genes, leading to changes in cellular function.

In vitro studies using various cell culture systems have elucidated these pathways. For instance, in rat adipocyte cell cultures, estradiol treatment rapidly induces the mRNA and protein expression of c-fos and c-jun. oup.com These proteins form the activator protein-1 (AP-1) transcription factor, indicating that estrogens can mediate effects through the modulation of AP-1-dependent gene expression. oup.com

Reporter gene assays are a common technique used to quantify the transcriptional activity of steroid receptors. In these systems, cell lines like HELA or CHO are engineered to express a specific receptor (e.g., ERα or ERβ) along with a reporter gene (e.g., luciferase) that is activated by the receptor. frontiersin.org This allows researchers to measure the agonistic or antagonistic properties of a test compound by detecting changes in reporter gene expression. Furthermore, specific research has shown that estradiol benzoate can inhibit the expression of the Hepatitis B virus X protein (HBx) and subsequent viral replication in HepG2 liver cancer cells, demonstrating a potential antiviral application. nih.gov

Proliferative and Apoptotic Responses in Specific Cancer Cell Lines (e.g., MCF-7)

Animal Model Studies for Investigating Systemic and Tissue-Specific Effects (Excluding Clinical Extrapolation)

Animal models, particularly rodents, are essential for examining the integrated physiological effects of estrogenic compounds on various organ systems. These in vivo studies provide data on how a substance behaves within a whole organism, which cannot be replicated in cell cultures.

The rodent uterotrophic assay is a standardized and widely accepted in vivo bioassay for identifying substances with estrogenic activity. nih.gov The assay measures the estrogen-induced increase in uterine weight in immature or ovariectomized female rodents. researchgate.net An increase in uterine weight, resulting from fluid imbibition, cell growth (hypertrophy), and cell proliferation (hyperplasia), is a hallmark of estrogenic action.

Estradiol benzoate is a classic positive control agent in these studies, reliably producing a robust uterotrophic response. nih.goveuropa.eu Administration of estradiol benzoate to ovariectomized rats results in significant, dose-dependent increases in the weight of the uterus, cervix, and vagina, accompanied by histological confirmation of uterine hyperplasia. nih.gov

Table 2: Typical Results from a Uterotrophic Assay using Estradiol Benzoate (Positive Control) in Ovariectomized Rats

| Treatment Group | Key Parameter Measured | Typical Outcome | Implication |

|---|---|---|---|

| Vehicle Control (Oil) | Uterine Weight (Blotted) | Baseline (atrophic) weight | No estrogenic stimulation. |

| Estradiol Benzoate | Uterine Weight (Blotted) | Significant increase vs. control | Compound exhibits potent estrogenic activity. europa.eu |

Estrogens exert profound effects on the central nervous system, influencing neuronal structure, function, and survival. Estradiol benzoate is frequently used in preclinical neurobiological research as a tool to deliver a stable, long-acting form of estradiol to animal models.

Hippocampal Studies: The hippocampus, a brain region critical for learning and memory, is highly responsive to estrogens. Studies in ovariectomized (OVX) rats show that estradiol treatment can increase the density of dendritic spines on neurons in the CA1 region, a key structural component of synaptic plasticity. nih.govrug.nl However, the effects can be complex; chronic administration of estradiol benzoate has been shown to decrease the rate of new neuron formation (neurogenesis) in the dentate gyrus of adult female rats. nih.gov In contrast, some studies report a neuroprotective role, where estradiol benzoate treatment can reduce hippocampal cell loss following excitotoxic insults like status epilepticus. researchgate.net

Receptor Binding: The actions of these compounds begin with their binding to estrogen receptors. Estriol (E3) is an agonist for both ERα and ERβ. wikipedia.org Its binding affinity, however, is considerably lower than that of estradiol. wikipedia.org Quantitative binding assays have shown that estriol's relative binding affinity for human ERα is approximately 11-14% and for ERβ is 18-21% of estradiol's affinity. wikipedia.org Some evidence suggests that estriol and other metabolites may preferentially bind to ERβ over ERα. oup.com Estradiol benzoate itself is considered a prodrug with very low affinity for ERs; its activity comes from its conversion in the body to estradiol, which then binds to the receptors with high affinity. wikipedia.org

Estrogens are critical regulators of bone homeostasis, and their deficiency leads to bone loss. Preclinical research in this area often uses the ovariectomized (OVX) rat model, which mimics the postmenopausal state of accelerated bone turnover and osteoporosis.

In these models, estrogenic compounds are evaluated for their ability to maintain bone mass and strength. For example, studies combining the selective estrogen receptor modulator (SERM) bazedoxifene (B195308) with conjugated estrogens (CE) have shown that this treatment significantly increases bone mineral density (BMD) in the lumbar spine and proximal femur of OVX rats compared to untreated controls. semanticscholar.org While direct preclinical data on estriol acetate benzoate is lacking, research on estriol (E3) indicates it has a positive impact on bone metabolism. nih.gov Studies on the effects of estradiol on bone turnover markers, such as osteocalcin (B1147995) (a marker of bone formation) and C-terminal telopeptide (Ctx, a marker of bone resorption), help to elucidate the mechanisms by which estrogens protect the skeleton. nih.gov

Cardiovascular System Research in Animal Models (e.g., Endothelial Function)

Estrogens are well-recognized for their protective effects on the cardiovascular system, a phenomenon extensively studied in various animal models. These effects are largely mediated through estrogen receptors (ERα and ERβ), which are present in endothelial cells, vascular smooth muscle cells, and cardiomyocytes. mdpi.com

Research in animal models, such as rats and rabbits, has demonstrated that estrogens like 17β-estradiol can promote the functional recovery of the endothelium after vascular injury. ahajournals.org This is achieved, in part, by stimulating the production of nitric oxide (NO), a potent vasodilator that also inhibits smooth muscle cell proliferation and vascular adhesion processes. ahajournals.org In experimental models of vascular injury, estrogen supplementation has been shown to inhibit neointima formation and enhance endothelium-dependent relaxation. ahajournals.org Furthermore, estrogen has been found to increase the expression of endothelial nitric oxide synthase (eNOS) mRNA and protein, leading to greater NO bioavailability. nih.gov

Given that this compound would release estriol upon metabolism, its potential cardiovascular effects could be inferred from studies on estriol. Although generally considered a weaker estrogen compared to estradiol, estriol has demonstrated some unique physiological effects. menopausecentre.com.au Preclinical studies suggest that all three major estrogen receptors (ERα, ERβ, and GPER) play a role in mediating the protective cardiovascular effects of estrogens, including vasodilation and reduction of vascular smooth muscle cell proliferation. mdpi.com Therefore, it is plausible that this compound could be investigated in animal models of endothelial dysfunction and atherosclerosis to determine its potential cardioprotective efficacy.

A hypothetical study design could involve ovariectomized animal models to create an estrogen-deficient state, followed by the administration of this compound. Key endpoints would include the assessment of endothelial-dependent vasodilation, measurement of NO production, and histological analysis of blood vessels to evaluate atherosclerotic plaque formation.

| Animal Model | Cardiovascular Parameter Investigated | Observed Effects of Related Estrogens (e.g., Estradiol) | Potential Application for this compound Research |

| Rat (Balloon-injury model) | Endothelial function, Neointima formation | Inhibition of neointima formation, Restoration of endothelium-dependent vasodilation ahajournals.org | To assess the impact on vascular repair and prevention of restenosis. |

| Rabbit | Endothelial-dependent relaxation | Enhanced relaxation of carotid arteries ahajournals.org | To evaluate the vasodilatory properties and impact on blood pressure. |

| ApoE -/- Mouse | Atherosclerosis, Superoxide production | Reduction in atherosclerotic plaque formation, Increased NO bioavailability nih.gov | To investigate the potential to slow the progression of atherosclerosis. |

| Spontaneously Hypertensive Rat | Blood pressure, eNOS expression | Upregulation of eNOS mRNA and activity, Increased NO bioavailability nih.gov | To determine the effects on hypertension and vascular tone. |

Prostate Research in Animal Models (e.g., BPH induction)

The role of estrogens in the prostate is complex, with evidence suggesting their involvement in both normal development and the pathogenesis of diseases like benign prostatic hyperplasia (BPH). nih.gov Animal models, particularly in dogs and rodents, have been instrumental in elucidating the effects of estrogens on prostatic growth. nih.gov

The hormonal induction of BPH in animal models often involves the administration of both androgens and estrogens to mimic the hormonal milieu of aging men. nih.gov Studies have shown that estrogens can induce the proliferation of stromal cells in the prostate, a key feature of BPH. mdpi.com For instance, in rabbits, the administration of estradiol benzoate has been used to induce prostatic hyperplasia. gmpc-akademie.degmpc-akademie.de Similarly, in dogs, the combination of a 17β-estradiol with an androgen like 5α-androstanediol has been shown to successfully induce BPH. nih.gov

Research using human prostate xenografts in animal models has indicated that exposure to estradiol benzoate can increase the proliferation of prostate epithelial cells, leading to the development of hyperplastic glands. mdpi.com These findings highlight the proliferative potential of estrogens in the prostate.

Considering these findings, this compound could be a compound of interest in prostate research. As a precursor to estriol, its effects might differ from those of the more potent estradiol. Preclinical studies could be designed to investigate whether this compound, alone or in combination with androgens, can induce BPH in animal models like rats or rabbits. Such studies would involve monitoring changes in prostate weight, volume, and histology. The comparative effects of this compound versus estradiol benzoate would be of particular interest to understand the relative contribution of different estrogens to prostatic growth.

| Animal Model | Prostate Condition Investigated | Method of Induction with Related Estrogens | Observed Effects | Potential Application for this compound Research |

| Rabbit | Benign Prostatic Hyperplasia (BPH) | Subcutaneous administration of estradiol benzoate. gmpc-akademie.degmpc-akademie.de | Induction of prostatic hyperplasia, increased prostate weight and volume. gmpc-akademie.degmpc-akademie.de | To determine its potential to induce or modulate BPH, possibly with a different potency compared to estradiol benzoate. |

| Dog | Benign Prostatic Hyperplasia (BPH) | Combination treatment with 17β-estradiol and an androgen. nih.gov | Induction of BPH with histomorphologic evidence. nih.gov | To investigate its role in the development of BPH in a model that closely resembles human disease. |

| Rat | Lower Urinary Tract Symptoms (LUTS) | Treatment of castrated males with estradiol-17β and DHT. nih.gov | Induction of urodynamic changes consistent with bladder outlet obstruction. nih.gov | To assess its impact on urinary function and the development of LUTS. |

| Mouse (Xenograft) | Prostate Epithelial Proliferation | Exposure to estradiol benzoate. mdpi.com | Increased proliferation of prostate epithelial cells, development of hyperplastic glands. mdpi.com | To study its direct effects on human prostate tissue growth in an in vivo setting. |

Comparative Preclinical Studies with Other Estrogens and Estriol Derivatives

No direct comparative preclinical studies involving this compound were identified. However, the existing body of research comparing different estrogens and their derivatives provides a framework for how such studies could be designed and what outcomes might be expected.

A key area of comparative research is the tissue-selective effects of different estrogens. The concept of a Tissue Selective Estrogen Complex (TSEC) involves combining an estrogen with a selective estrogen receptor modulator (SERM) to achieve desirable effects in some tissues (like bone) while antagonizing effects in others (like the endometrium and breast). nih.gov Preclinical studies have evaluated combinations like conjugated estrogens with bazedoxifene, demonstrating that the SERM can counteract the proliferative effects of the estrogen on the endometrium. nih.gov

Future preclinical studies could compare this compound with other estrogens such as estradiol valerate (B167501) or estradiol benzoate. Such studies would be crucial for determining its relative estrogenic potency in various tissues, including the uterus, bone, cardiovascular system, and prostate. Key parameters for comparison would include uterotrophic assays to assess estrogenic potency, bone density measurements in ovariectomized models to evaluate effects on osteoporosis, and assessment of cardiovascular and prostate parameters as described in the sections above.

| Estrogen/Estrogen Derivative | Known Preclinical Effects | Potential Comparative Research with this compound |

| Estradiol Benzoate | Induces prostatic hyperplasia in rabbits gmpc-akademie.degmpc-akademie.de; increases proliferation of prostate epithelial cells in xenografts mdpi.com; used in combination with other hormones for growth promotion in cattle. researchgate.netnih.gov | A direct comparison of the potency in inducing uterine and prostate growth to understand the relative impact of the estriol versus estradiol moiety. |

| Estriol | Considered a weaker estrogen than estradiol wikipedia.org; has unique physiological effects that may differentiate it from other estrogens. menopausecentre.com.au | To determine if the acetate benzoate esterification alters the pharmacokinetic profile and tissue-specific actions of estriol. |

| Estradiol Valerate | Used in animal models to study the effects of estrogen on mammary carcinogenesis. iarc.fr | Comparative studies on the effects on mammary gland proliferation to assess relative safety profiles. |

| Conjugated Equine Estrogens (CEE) | A mixture of estrogenic compounds with a range of effects on different tissues. drugbank.com | To compare the specific actions of a single estrogen derivative (this compound) with a complex mixture of estrogens. |

Advanced Analytical and Bioanalytical Methodologies for Estriol Acetate Benzoate

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is the cornerstone for the separation and analysis of estriol (B74026) acetate (B1210297) benzoate (B1203000) from intricate matrices. The choice of technique depends on the required sensitivity, selectivity, and the nature of the research sample.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for the quantification of estrogen esters due to its high selectivity and sensitivity. escholarship.org While specific validated methods for estriol acetate benzoate are not extensively detailed in public literature, methods for the closely related estradiol (B170435) benzoate provide a framework for its analysis. The analysis of the intact ester form is crucial to unequivocally prove its administration in contexts like animal growth promotion studies. nih.gov

Method development typically involves optimizing both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of estrogen esters. farmaciajournal.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with gradient elution being employed to achieve optimal separation from matrix components. farmaciajournal.comnih.gov To enhance ionization efficiency in negative mode, a basic modifier such as a minute amount of ammonia (B1221849) solution may be added to the mobile phase, which facilitates the deprotonation of the analytes. farmaciajournal.com

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of estrogens, often operated in negative ion mode for underivatized compounds. escholarship.orgfarmaciajournal.com For enhanced sensitivity, positive ESI mode can be used following derivatization. nih.govmdpi.com Detection is performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition, providing excellent selectivity and minimizing background interference. For instance, in the analysis of other steroid esters, specific transitions are chosen to ensure unambiguous identification. unimi.it

Method Validation: A validated method ensures reliability. Validation parameters, in accordance with guidelines such as those from the Commission Decision 2002/657/EC, include linearity, accuracy, precision (repeatability and reproducibility), decision limit (CCα), and detection capability (CCβ). nih.govresearchgate.net For example, a validated LC-MS/MS method for estradiol benzoate in bovine hair demonstrated fitness for purpose in determining steroid esters. nih.gov Linearity is typically assessed over a relevant concentration range, with correlation coefficients (R²) greater than 0.99 being desirable. thermofisher.com

Table 1: Example LC-MS/MS Parameters for Estrogen Ester Analysis (based on related compounds)

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography Column | Reversed-phase C18 or Biphenyl | farmaciajournal.comthermofisher.com |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water | farmaciajournal.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically negative for underivatized, positive for derivatized | escholarship.orgmdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | unimi.it |

| Lower Limit of Quantitation (LLOQ) | Low pg/mL range (e.g., 1-5 pg/mL for various estrogens) | thermofisher.com |

Gas chromatography-mass spectrometry (GC-MS) is a powerful alternative for the analysis of estrogen esters, offering high resolution and sensitivity, particularly when coupled with tandem mass spectrometry (GC-MS/MS). nih.gov A key requirement for GC-MS analysis of steroid hormones is a derivatization step to increase their volatility and thermal stability. austinpublishinggroup.comnih.gov

Derivatization: The hydroxyl groups on the steroid structure must be derivatized prior to GC analysis. Silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used to form trimethylsilyl (B98337) (TMS) derivatives. nih.govnih.gov For example, a method for determining multiple steroid hormones in animal tissue involved derivatization with MSTFA-TMIS-DTE at 60°C for 45 minutes. nih.gov

Chromatographic Separation: A capillary column, such as a DB-1 or HP-5MS (low-bleed 5% phenyl-methylpolysiloxane), is typically used for the separation of the derivatized analytes. austinpublishinggroup.comnih.gov A programmed temperature gradient is employed to ensure efficient separation and good peak shape.

Mass Spectrometric Detection: Detection is usually performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the derivatized analyte, enhancing sensitivity and selectivity. nih.gov For increased specificity, GC-MS/MS can be used. nih.gov Electron impact (EI) is a common ionization source. nih.gov

Method Validation: Validated GC-MS methods have demonstrated limits of quantitation (LOQ) in the low µg/kg range for steroid esters like estradiol benzoate in tissues. nih.gov A comparison of GC-MS/MS and LC-MS/MS methods for analyzing estradiol benzoate in bovine hair concluded that both techniques were fit for purpose, demonstrating their reliability. nih.gov

Table 2: Typical GC-MS Parameters for Estrogen Ester Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | MSTFA or BSTFA with TMCS | nih.govnih.gov |

| Chromatography Column | DB-1 or HP-5MS capillary column | austinpublishinggroup.comnih.gov |

| Ionization Mode | Electron Impact (EI) | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or MS/MS | nih.govnih.gov |

| Limit of Quantitation (LOQ) | 1.0 - 2.0 µg/kg in tissue for various hormones | nih.gov |

Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective screening technique for the presence of estrogenic compounds. mdpi.com While less sensitive than LC-MS or GC-MS, it is valuable for preliminary analysis or in resource-limited settings. High-performance thin-layer chromatography (HPTLC) offers improved resolution and sensitivity over classical TLC. nih.gov

Methods for identifying estrogen preparations often use silica (B1680970) gel plates as the stationary phase. mdpi.comnihs.go.jp A developing agent, or mobile phase, is chosen to separate the compounds based on their polarity. For instance, a mixture of benzene–ether–glacial acetic acid (50:30:0.5, v/v/v) has been used to separate six different estrogen compounds. mdpi.com After development, the separated spots are visualized, typically under UV light (e.g., 254 nm), and their retention factor (Rf) values are calculated. mdpi.comnihs.go.jp For enhanced detection, spray reagents like Fast Dark Blue R Salt can be used, which forms colored azo dyes with phenolic estrogens, allowing detection limits below 10 ng. nih.gov TLC can also be coupled with bioassays, such as the Yeast Estrogen Screen (p-YES), for effect-directed analysis to identify fractions with estrogenic activity. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Sample Preparation Strategies for Complex Biological Matrices (e.g., tissue, plasma from animal models)

Effective sample preparation is a critical prerequisite for reliable quantification, as it aims to isolate the analyte of interest from interfering endogenous components in complex biological matrices like plasma and tissue. scispace.comnih.gov The primary goals are to eliminate matrix effects, which can suppress or enhance the analyte signal in the mass spectrometer, and to concentrate the analyte to improve detection sensitivity. scispace.com

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the two most common techniques for extracting steroids from biological samples. nih.govnih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For estrogens, organic solvents like diethyl ether or mixtures such as hexane:ethyl acetate are frequently used. nih.govscribd.com The process often involves vortexing the sample with the extraction solvent, followed by centrifugation to separate the layers. The organic layer containing the analyte is then collected and evaporated to dryness before being reconstituted in a suitable solvent for analysis. scribd.com

Solid-Phase Extraction (SPE): SPE has become a favored approach as it can reduce ion suppression and is amenable to automation. thermofisher.comnih.gov This technique uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

Sorbent Selection: The choice of sorbent is crucial. Reversed-phase materials like C18 are common for nonpolar to moderately polar compounds. ambi-agua.net Polymeric sorbents, such as the hydrophilic-lipophilic balanced (HLB) type, are also widely used as they offer good recovery for a broad range of analytes and are effective in removing lipids and proteins. nih.govmdpi.com

Optimization: The SPE procedure is optimized by selecting the appropriate conditioning, loading, washing, and elution steps. For example, in an automated method for estrogens in serum, a polymeric cartridge was conditioned with methanol, equilibrated with water, loaded with the sample, washed with a water/methanol mixture, and finally eluted with methanol. thermofisher.com In a method to determine estradiol benzoate in muscle tissue, a clean-up was performed using methyl tert-butyl ether (MTBE) partitioning followed by a reversed-phase SPE cartridge. nih.gov

Derivatization is a chemical modification of the analyte to improve its analytical characteristics. sigmaaldrich.com For estrogen analysis, it is employed to enhance volatility for GC-MS and to improve ionization efficiency and thus sensitivity for LC-MS/MS. nih.govnih.govdphen1.com

For GC-MS Analysis: As mentioned in section 6.1.2, silylation is the most common derivatization for GC-MS. Reagents like BSTFA or MSTFA react with active hydrogens on hydroxyl groups to form more volatile and thermally stable trimethylsilyl (TMS) derivatives. austinpublishinggroup.comnih.govsigmaaldrich.com The reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com

For LC-MS/MS Analysis: While many steroids can be analyzed without derivatization, introducing a permanently charged or easily ionizable group can significantly boost sensitivity, allowing for lower detection limits. nih.govnih.gov This is particularly useful for quantifying low-level estrogens in challenging matrices.

Reagents: A variety of reagents are available. Dansyl chloride is a common derivatizing agent that improves ionization efficiency. nih.gov Reagents like 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP or FluMP) react with phenolic hydroxyl groups to introduce a permanently charged quaternary ammonium (B1175870) group, which greatly enhances the signal in positive mode ESI-MS. nih.govmdpi.comendocrine-abstracts.org This approach has been shown to improve the sensitivity for estradiol and estriol by 200 and 2000 times, respectively, in a paper-spray MS method. mdpi.com Another strategy involves using reagents like 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine (PPZ) followed by methylation to generate a permanently charged molecule (MPPZ), which was successfully used to quantify estrogens in adipose tissue. nih.gov

Benefits: The primary benefit is a significant increase in sensitivity, which can lead to lower limits of quantification (LOQ). nih.gov Derivatization can also improve chromatographic retention and selectivity, and moving from negative to positive ionization mode can sometimes reduce background noise from the matrix. nih.gov

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Optimization

Electrochemical Sensing for this compound in Environmental/Research Contexts

Electrochemical sensors offer a promising alternative to traditional analytical methods for the detection of estrogenic compounds, providing advantages such as rapid analysis, cost-effectiveness, operational simplicity, and high sensitivity. mdpi.com While specific studies on this compound are limited, the extensive research on its parent compound, estriol, provides a strong foundation for the development of analogous electrochemical sensing platforms. The electrochemical activity of these compounds is typically due to the oxidation of the phenolic hydroxyl group in the A-ring of the steroid structure.

Various modifications to electrode surfaces have been explored to enhance the sensitivity and selectivity of estriol detection. These modifications aim to increase the electroactive surface area, facilitate electron transfer, and promote the accumulation of the analyte at the electrode surface.

Examples of Modified Electrodes for Estrogen Detection:

Reduced Graphene Oxide and Copper Nanoparticles: A sensor utilizing reduced graphene oxide and copper nanoparticles has been developed for estriol detection in water samples. mdpi.com The synergistic effect of these materials enhances the electrochemical response, allowing for sensitive quantification. mdpi.com The optimal response for estriol detection was observed at a pH of 7.0, which is ideal for environmental water analysis. mdpi.com

Surfactant Modified Graphite (B72142) Paste Electrode: A graphite paste electrode modified with octoxynol-9 has been successfully used for the voltammetric detection of estriol. nih.gov This modification improves the sensor's efficiency, enabling the simultaneous determination of estriol in the presence of other compounds like dopamine (B1211576) and uric acid. nih.gov

Polymer and Surfactant Layered Carbon Composite Electrode: An electrochemical sensor constructed from a carbon nanotube and graphite composite paste, modified with sodium dodecyl sulphate and polymerized xanthacridinum, has demonstrated high sensitivity for estriol analysis in sewage water. tandfonline.com This sensor design leverages the enhanced electron transfer rate at the modified surface. tandfonline.com

Poly(l-Proline) Modified Carbon Paste Electrode: Electropolymerization of L-proline on a carbon paste electrode has been shown to enhance the electrochemical oxidation signal of estriol. bohrium.com This modification leads to excellent sensitivity, repeatability, and stability for estriol detection. bohrium.com

The primary electrochemical techniques employed for the detection of estrogens are Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). nih.govbohrium.com CV is used to study the electrochemical behavior of the analyte, such as the irreversibility of the oxidation process, while DPV is often used for quantitative analysis due to its higher sensitivity and better resolution. nih.govbohrium.com

The performance of these electrochemical sensors is characterized by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), and the linear range of detection.

Interactive Table: Performance of Various Electrochemical Sensors for Estriol Detection

| Electrode Modification | Technique | Linear Range (M) | LOD (M) | LOQ (M) | Reference |

| Octoxynol-9 Modified Graphite Paste | DPV | 4x10⁻⁵ - 1.2x10⁻⁴ | 1.4x10⁻⁶ | 4.7x10⁻⁶ | nih.gov |

| Poly(l-Proline) Modified Carbon Paste | DPV | 6x10⁻⁶ - 6x10⁻⁵ | 2.2x10⁻⁷ | 7.6x10⁻⁷ | bohrium.com |

| Graphene/Ordered Mesoporous Carbon | SWV | 5.0x10⁻⁹ - 2.0x10⁻⁶ | 2.0x10⁻⁹ | - | researchgate.net |

Note: Data presented is for Estriol, the parent compound of this compound. Similar performance would be anticipated for the derivative compound.

Future Directions and Emerging Research Avenues for Estriol Acetate Benzoate

Exploration of Novel Esterification Strategies for Modulating Biological Activity

The esterification of a steroid like estriol (B74026) is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The acetate (B1210297) and benzoate (B1203000) moieties of estriol acetate benzoate are just two of many possibilities. Future research is focused on creating novel ester derivatives to precisely modulate biological activity.

Strategic modification of the ester groups can alter properties such as lipophilicity, rate of hydrolysis by esterases, and binding affinity to estrogen receptors (ERs). For instance, research on estradiol (B170435) derivatives has shown that attaching different side chains can produce compounds with varied activities, from potent agonists to antagonists. nih.govnih.gov Scientists are exploring the synthesis of new derivatives of estrogens by attaching bulky side chains to different positions on the steroid nucleus. acs.org These modifications can dramatically influence how the compound interacts with the ligand-binding domains of ERα and ERβ. nih.gov

One promising approach is the synthesis of "soft" estrogens, which are designed to be active locally but are rapidly metabolized and inactivated systemically. capes.gov.br This is achieved by creating esters that are susceptible to hydrolysis by non-specific esterases into hormonally inactive carboxylic acids. capes.gov.br Studies on estradiol have shown that the position and length of the ester chain are crucial; for example, formate (B1220265) esters at the 7α and 15α positions were effective estrogens, but increasing the chain length to acetate significantly reduced hormonal activity. capes.gov.br Similar systematic investigations into estriol esters, including novel dicarboxylic acid linkers or complex aromatic groups, could yield compounds with tailored activity profiles, potentially separating different aspects of estrogenic action for research purposes.

Future synthetic strategies may include:

Varying Chain Length and Branching: Creating a library of estriol esters with aliphatic chains of varying lengths and branching patterns to fine-tune hydrolysis rates.

Introducing Functional Groups: Incorporating groups like amides, nitriles, or alkynes into the ester side chain to alter electronic properties and receptor interactions. researchgate.net

Bifunctional Esters: Designing esters that link estriol to other molecules, such as DNA damaging agents, to create targeted compounds for cancer research models. nih.gov

These novel esterification strategies will provide a library of research tools to probe the structure-activity relationships of estriol-based compounds in unprecedented detail.

Integration of "Omics" Technologies (e.g., Metabolomics, Proteomics) in Preclinical Investigations

The advent of "omics" technologies provides a powerful lens through which to view the system-wide effects of estrogenic compounds. Moving beyond single-endpoint assays, proteomics and metabolomics can generate comprehensive datasets on the changes in protein expression and metabolite concentrations following exposure to this compound.

Proteomics allows for the large-scale identification and quantification of proteins in a cell or tissue. In the context of estrogen research, proteomics can reveal the full spectrum of proteins whose expression is altered by an estrogenic compound. Studies on 17β-estradiol have successfully used quantitative proteomics to identify hundreds of estrogen-regulated proteins in uterine tissue, confirming the involvement of pathways related to cell growth, proliferation, and development. mdpi.comnih.gov Applying this to this compound would provide a detailed molecular signature of its action. For example, discovery-driven proteomics in mouse seminal vesicles identified over 130 proteins significantly regulated by estradiol, pointing to novel biomarkers and affected pathways, including immune function. mdpi.com This approach can complement traditional assays by providing mechanistic insights that weight-based assessments cannot. mdpi.comsciforum.net

Metabolomics , the study of small molecule metabolites, offers a functional readout of the cellular state. Estrogen signaling is known to profoundly impact cellular metabolism. nih.gov Exploratory metabolomic analyses have been used to characterize the metabolic profiles of tissues under different estrogenic conditions, identifying shifts in the metabolism of fats, proteins, and carbohydrates. mdpi.comnih.gov For example, hormone therapy has been shown to cause concerted changes in triacylglycerols, phosphatidylcholines, and acylcarnitines. nih.gov Investigating the metabolomic footprint of this compound could reveal its specific impact on metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway or amino acid biosynthesis, providing a deeper understanding of its cellular effects.

The integration of these omics technologies in preclinical studies of this compound will enable researchers to:

Identify novel protein biomarkers of exposure and effect. nih.gov

Map the specific cellular pathways and protein interaction networks it modulates. mdpi.complos.org

Compare its proteomic and metabolomic signatures to other estrogens to understand its unique profile.

Generate new hypotheses about its mechanism of action for further testing. elsevier.es

This holistic, systems-biology approach is essential for building a comprehensive, mechanistic understanding of this compound's biological role.

| Omics Technology | Application in Estrogen Research | Potential Insights for this compound | Reference |

|---|---|---|---|

| Proteomics | Identification of estrogen-regulated proteins in target tissues like the uterus and seminal vesicles. | Discovery of specific protein biomarkers and elucidation of modulated signaling networks (e.g., cell growth, immune function). | mdpi.comnih.govmdpi.com |

| Metabolomics | Analysis of global changes in metabolite profiles following hormone treatment. | Characterization of the compound's specific impact on metabolic pathways (e.g., lipid, amino acid, and glucose metabolism). | nih.govmdpi.com |

| Transcriptomics | Development of gene expression-based biomarkers for estrogenic exposure. | Creation of a unique gene expression signature to classify its activity and compare it with other estrogens. | nih.gov |

Development of Sophisticated In Vitro and Ex Vivo Models for Mechanistic Studies

To bridge the gap between simplistic cell culture and complex in vivo systems, researchers are developing more physiologically relevant in vitro and ex vivo models. These advanced models are critical for detailed mechanistic studies of this compound.

Traditional two-dimensional (2D) cell monolayers fail to replicate the complex cell-cell and cell-matrix interactions of living tissue. nih.govnih.gov Three-dimensional (3D) culture models, such as spheroids and organoids, offer a significant improvement. nih.govexplorationpub.com For estrogen research, breast cancer cell lines like MCF-7 and T47D, which express estrogen receptors, can be grown into 3D spheroids. nih.govfrontiersin.org These models develop more complex structures, including hollow lumens similar to mammary glands, and exhibit different gene expression profiles and sensitivities to estrogens compared to 2D cultures. nih.govplos.org Such systems provide a unique opportunity to study how this compound affects not just cell proliferation but also tissue morphology and organization. nih.govfrontiersin.org

Patient-derived organoids (PDOs), which are grown from tumor tissue, are another powerful tool. They recapitulate the features of the original tumor, including its genetic and phenotypic heterogeneity, making them excellent models for studying endocrine-related processes. explorationpub.comresearchgate.net

Ex vivo models, which use living tissue slices, offer another layer of complexity. For instance, an ex vivo model using live lymph node tissue has been developed to study cancer cell invasion. acs.org Similar models could be adapted to study the effects of this compound on various estrogen-sensitive tissues, preserving the native tissue architecture and immune cell populations. An in vitro model of breast cancer dormancy in bone marrow has also been developed to study molecular mechanisms and generate hypotheses for in vivo testing. jove.com

The application of these sophisticated models will allow researchers to:

Investigate the effects of this compound on complex tissue-like structures. nih.govplos.org

Study cell-cell signaling and cell-matrix interactions in a more realistic microenvironment. nih.gov

Compare its effects in normal versus diseased tissue models (e.g., breast cancer spheroids). frontiersin.org

Reduce the reliance on animal testing for preliminary mechanistic screening. frontiersin.org

These models will be indispensable for elucidating the precise cellular and tissue-level consequences of exposure to this compound.

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions

Computational modeling has become a powerful and indispensable tool for studying the interactions between ligands like this compound and their biological targets, primarily the estrogen receptors ERα and ERβ. nih.gov These in silico methods provide detailed insights into the structural basis of binding and activity, guiding further experimental work.

Two major categories of computational techniques are employed:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when it interacts with the 3D structure of a receptor. nih.govnih.gov Using crystal structures of ERα and ERβ from protein data banks, researchers can dock this compound into the ligand-binding pocket. nih.gove-lactancia.org This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Docking studies can help explain why certain derivatives have higher or lower binding affinities and can predict how novel esterifications might alter these interactions. mdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing a dataset of estrogen derivatives, QSAR can identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that determine receptor binding affinity. u-tokyo.ac.jpacs.org Holographic QSAR (HQSAR), for example, can be used to predict the binding affinities of new compounds without needing to generate their 3D structures, making it suitable for screening large chemical libraries. researchgate.net Such models could be developed for estriol esters to predict the activity of novel derivatives before they are synthesized. scilit.comnih.gov

These computational approaches enable researchers to:

Visualize and analyze the binding mode of this compound with ERα and ERβ. nih.govfrontiersin.org

Predict the binding affinities of novel, unsynthesized derivatives. researchgate.net

Understand the structural features that confer selectivity for ERα versus ERβ. oup.com

Guide the rational design of new estriol esters with specific activity profiles. oup.com

When used in combination with experimental methods, computational modeling accelerates the discovery process and provides a deeper, atom-level understanding of ligand-receptor interactions. nih.gov

| Computational Method | Principle | Application to this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor's 3D structure. | Elucidating the specific atomic interactions with ERα and ERβ; predicting binding energy. | nih.gove-lactancia.orgresearchgate.net |

| QSAR | Correlates chemical structure features with biological activity across a series of compounds. | Identifying key structural properties that determine binding affinity and guiding the design of new esters. | researchgate.netacs.orgscilit.com |

| Homology Modeling | Builds a 3D model of a protein based on the structure of a related, known protein. | Creating models for receptors where crystal structures are unavailable, such as GPER1. | mdpi.com |